molecular formula C20H16N4O2 B2887769 2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide CAS No. 1421524-48-2

2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide

Cat. No.: B2887769
CAS No.: 1421524-48-2
M. Wt: 344.374
InChI Key: PRKRPSOOESSERY-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring is synthesized through Fischer indole synthesis or other suitable methods.

    Pyrimidine Ring Synthesis: The pyrimidine ring is prepared separately, often involving cyclization reactions of suitable precursors.

    Coupling Reaction: The indole and pyrimidine intermediates are then coupled using an acetamide linkage. This step may involve the use of coupling reagents such as carbodiimides under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to scale up the process. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for large-scale production.

    Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(2-pyridyl)acetamide: Similar structure with a pyridyl group instead of a phenoxypyrimidinyl group.

    2-(1H-indol-3-yl)-N-(2-phenyl)acetamide: Similar structure with a phenyl group instead of a phenoxypyrimidinyl group.

Uniqueness

2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide is unique due to the presence of both indole and phenoxypyrimidinyl moieties, which may confer distinct biological and chemical properties compared to its analogs

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19(10-14-11-21-18-9-5-4-8-17(14)18)24-15-12-22-20(23-13-15)26-16-6-2-1-3-7-16/h1-9,11-13,21H,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKRPSOOESSERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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